N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
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Overview
Description
N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the furan derivative in the presence of a base such as pyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated furan with an amine, such as methylamine, under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:
Continuous Sulfonylation: Using a flow reactor to maintain precise control over reaction conditions.
Automated Purification: Employing techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding sulfide compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may serve as a precursor for the synthesis of bioactive molecules. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(((2-chlorobenzyl)sulfonyl)methyl)furan-2-carboxamide
- N-methyl-5-(((2-methoxybenzyl)sulfonyl)methyl)furan-2-carboxamide
- N-methyl-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide
Uniqueness
N-methyl-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
N-methyl-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-3-4-6-12(11)9-21(18,19)10-13-7-8-14(20-13)15(17)16-2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKIAKYZFPXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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